

Mavodelpar: A Technical Overview of a Selective PPAR δ Agagonist

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Compound of Interest

Compound Name: ReN001

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Introduction

Mavodelpar (formerly **REN001**) is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPAR δ).^{[1][2][3]} PPAR δ is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism, including fatty acid oxidation and mitochondrial biogenesis.^{[4][5]} Mavodelpar was in clinical development for the treatment of rare genetic mitochondrial diseases, specifically primary mitochondrial myopathies (PMM) and long-chain fatty acid oxidation disorders (LC-FAOD).^{[2][3][6]} However, the development of mavodelpar was suspended following the failure of the pivotal STRIDE clinical trial in PMM to meet its primary and secondary endpoints.^{[2][7]} This technical guide provides a comprehensive overview of mavodelpar, including its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.

Core Mechanism of Action: Selective PPAR δ Agonism

Mavodelpar functions as a selective agonist for the PPAR δ receptor.^{[1][4]} The PPAR family of receptors, which also includes PPAR α and PPAR γ , are ligand-activated transcription factors that regulate gene expression.^[8] Upon binding by an agonist like mavodelpar, PPAR δ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA

sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating their transcription.[\[8\]](#)

The activation of PPAR δ by mavodelpar is believed to upregulate genes involved in:

- Fatty Acid Oxidation: Increasing the breakdown of fatty acids for energy production.[\[4\]](#)
- Mitochondrial Biogenesis: Promoting the formation of new mitochondria.[\[4\]](#)[\[5\]](#)
- Oxidative Phosphorylation: Enhancing the efficiency of cellular respiration.[\[4\]](#)

By stimulating these pathways, mavodelpar was hypothesized to improve mitochondrial function and energy production in patients with mitochondrial diseases.[\[4\]](#)[\[6\]](#)

Signaling Pathway

Caption: Mavodelpar activates the PPAR δ signaling pathway to enhance mitochondrial function.

Preclinical Data

Pharmacological and biochemical studies in preclinical models demonstrated that mavodelpar is a potent and selective PPAR δ agonist.[\[4\]](#) In mouse models, activation of PPAR δ by mavodelpar led to an increased expression of genes involved in fatty acid metabolism, oxidative phosphorylation, and mitochondrial biogenesis.[\[4\]](#)

Preclinical Finding	Model System	Key Outcome	Reference
Potency and Selectivity	In vitro assays	Potent and selective agonist of PPAR δ	[4]
Gene Expression	Mouse models	Increased expression of genes for fatty acid metabolism, oxidative phosphorylation, and mitochondrial biogenesis	[4]

Clinical Development and Trial Results

Mavodelpar was evaluated in clinical trials for two primary indications: Primary Mitochondrial Myopathies (PMM) and Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD).

Primary Mitochondrial Myopathies (PMM)

The pivotal clinical trial for mavodelpar in PMM was the STRIDE study, a global, randomized, double-blind, placebo-controlled Phase 2b trial.^{[2][3][7]} The study enrolled adult patients with PMM due to mitochondrial DNA (mtDNA) defects.^{[2][3][7]}

STRIDE Study Design^{[2][3][7][9]}

Parameter	Description
Study Title	An Efficacy and Safety Study of 24 Week Treatment With Mavodelpar (REN001) in Primary Mitochondrial Myopathy Patients (STRIDE)
NCT Number	NCT04535609
Phase	2b
Design	Randomized, double-blind, placebo-controlled, parallel group, multi-centre
Patient Population	Adult patients with PMM due to mtDNA defects
Intervention	100 mg mavodelpar administered orally once daily
Control	Placebo
Treatment Duration	24 weeks
Primary Efficacy Endpoint	Change from baseline in the distance walked during the 12-minute walk test (12MWT) at week 24
Secondary Efficacy Endpoint	Change from baseline in the PROMIS® Short Form Fatigue 13a score

STRIDE Study Results

In December 2023, it was announced that the STRIDE study did not meet its primary or secondary efficacy endpoints.[\[2\]](#)[\[7\]](#)[\[10\]](#) Specific quantitative data from the trial have not been publicly released. Following these results, all mavodelpar development activities, including the open-label extension study STRIDE AHEAD, were suspended.[\[2\]](#)[\[3\]](#)[\[7\]](#)

Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD)

Mavodelpar also received Fast Track designation from the FDA for the treatment of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, a genotype of LC-FAOD.[\[6\]](#) An open-label Phase 1b study was conducted in patients with LC-FAOD.[\[11\]](#)

LC-FAOD Phase 1b Study[\[11\]](#)

Parameter	Description
Study Title	A Study of REN001 in Patients With a Long-Chain Fatty Acid Oxidation Disorder (LC-FAOD)
NCT Number	NCT03833128
Phase	1b
Design	Open-label
Patient Population	Patients with LC-FAOD
Intervention	Mavodelpar

LC-FAOD Study Results

Positive results from the Phase 1b study were announced in July 2022, with mavodelpar reported to be safe and well-tolerated.[\[11\]](#) However, specific quantitative efficacy data from this open-label study are not publicly available in detail.

Experimental Protocols

12-Minute Walk Test (12MWT)

The 12-minute walk test is a standardized assessment of functional exercise capacity.[\[12\]](#)[\[13\]](#)

Methodology[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

- **Setup:** The test is conducted on a flat, hard surface, typically a corridor or a track of a known length. Markers are placed at regular intervals to aid in distance measurement.
- **Instructions:** Patients are instructed to walk as far as possible in 12 minutes, without running or jogging. They are allowed to slow down, stop, and rest if necessary, but are encouraged to resume walking as soon as they are able.
- **Monitoring:** A trained technician or clinician monitors the patient, records the laps, and provides standardized encouragement.
- **Data Collection:** The total distance walked in 12 minutes is recorded.

PROMIS® Short Form Fatigue 13a

The Patient-Reported Outcomes Measurement Information System (PROMIS) Short Form Fatigue 13a is a validated questionnaire used to assess a patient's self-reported fatigue.[\[17\]](#)[\[18\]](#)

Methodology

- **Administration:** The questionnaire consists of 13 questions about the frequency, duration, and intensity of fatigue, as well as its impact on daily life over the past 7 days.
- **Response Scale:** Patients respond to each question using a 5-point Likert scale.
- **Scoring:** The responses are scored to generate a T-score, which is a standardized score with a mean of 50 and a standard deviation of 10 in the general population. A higher T-score indicates greater fatigue.

Muscle Biopsy Analysis

Muscle biopsies are performed to assess the underlying pathology and the effects of treatment at a cellular and molecular level.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Methodology[19][20][21][22][23]

- **Biopsy Procedure:** A small sample of muscle tissue is obtained, typically from the thigh, under local anesthesia.
- **Histological Analysis:** The tissue is processed and stained to examine muscle fiber morphology, the presence of ragged-red fibers (a hallmark of mitochondrial disease), and other structural abnormalities.
- **Enzyme Histochemistry:** Staining for specific mitochondrial enzymes, such as cytochrome c oxidase (COX), can reveal deficiencies.
- **Gene Expression Analysis:** RNA can be extracted from the muscle tissue to quantify the expression levels of PPAR δ target genes and other markers of mitochondrial function using techniques like quantitative real-time PCR (qPCR) or RNA sequencing.

In Vitro PPAR δ Agonist Assays

Luciferase Reporter Assay for Potency[1][8][24][25][26]

This cell-based assay is used to determine the potency (EC₅₀) of a compound in activating the PPAR δ receptor.

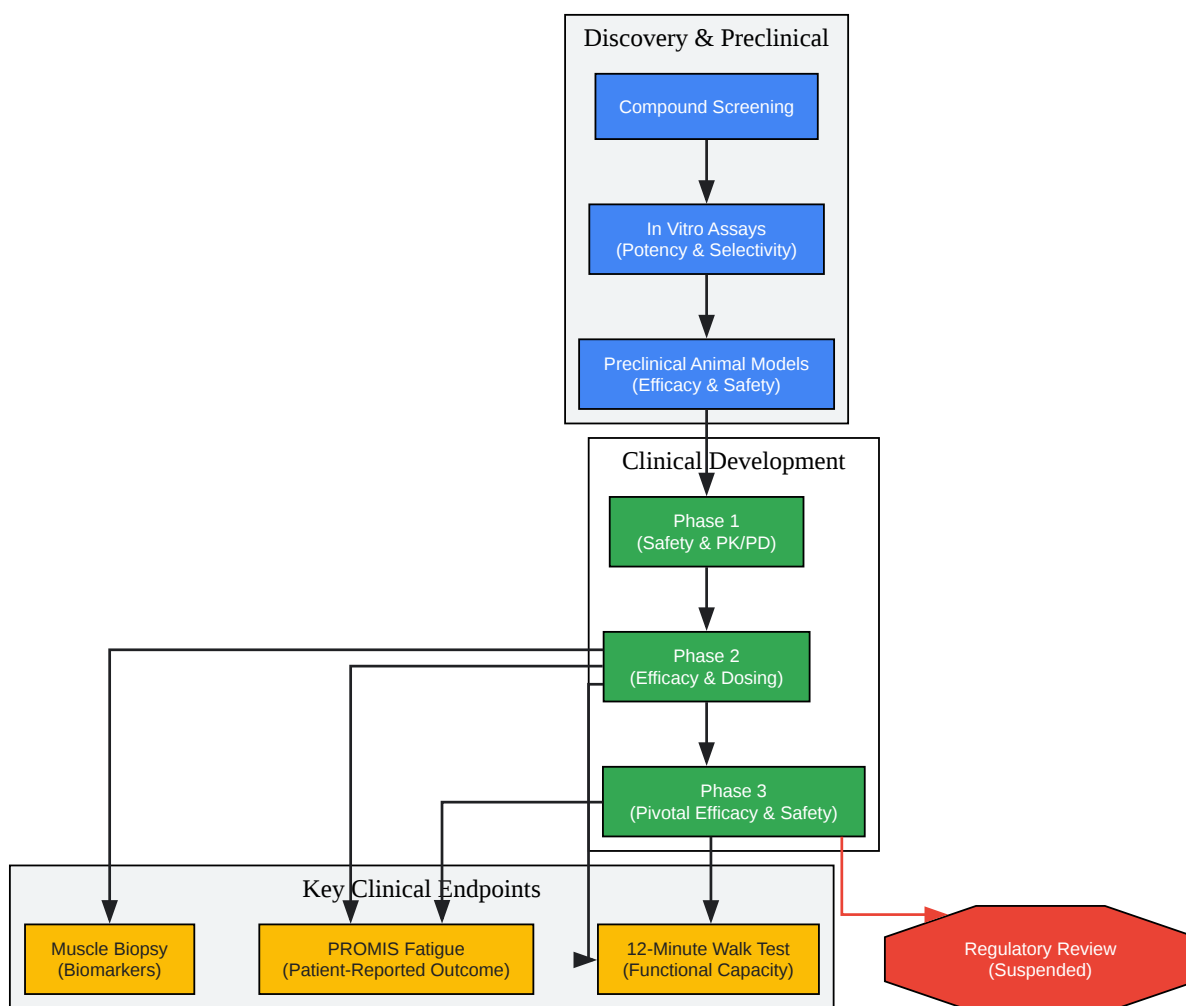
- **Cell Culture and Transfection:** A suitable cell line (e.g., HEK293T or COS-7) is co-transfected with two plasmids: one expressing a fusion protein of the PPAR δ ligand-binding domain (LBD) and a DNA-binding domain (e.g., GAL4), and another containing a reporter gene (e.g., luciferase) under the control of a promoter with response elements for the DNA-binding domain.
- **Compound Treatment:** The transfected cells are treated with varying concentrations of the test compound (e.g., mavodelpar).
- **Luciferase Assay:** After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
- **Data Analysis:** The luciferase signal is proportional to the activation of the PPAR δ receptor. The data is plotted as a dose-response curve to calculate the EC₅₀ value, which is the

concentration of the agonist that produces 50% of the maximal response.

Competitive Binding Assay for Selectivity[\[27\]](#)

This assay is used to determine the selectivity of a compound for PPAR δ over other PPAR isoforms (α and γ).

- **Assay Setup:** The assay typically uses the purified LBD of each PPAR isoform and a radiolabeled or fluorescently labeled ligand that is known to bind to all three isoforms.
- **Competition:** The test compound is added in increasing concentrations to compete with the labeled ligand for binding to the PPAR LBDs.
- **Measurement:** The amount of labeled ligand that is displaced is measured.
- **Data Analysis:** The data is used to calculate the inhibitory constant (K_i) for the test compound for each PPAR isoform. A much lower K_i for PPAR δ compared to PPAR α and PPAR γ indicates high selectivity.



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Caption: A generalized workflow for the development and evaluation of a PPAR δ agonist like mavodelpar.

Conclusion

Mavodelpar is a selective PPAR δ agonist that showed promise in preclinical studies for improving mitochondrial function. However, its clinical development was halted due to the lack of efficacy demonstrated in the pivotal STRIDE trial for Primary Mitochondrial Myopathies. While the specific quantitative results from the key clinical trials have not been made public, the information gathered on its mechanism of action and the design of its clinical program provides valuable insights for the scientific and drug development community. The experience with mavodelpar underscores the challenges in translating preclinical findings in mitochondrial diseases to clinical efficacy and highlights the importance of robust clinical trial design and endpoint selection in this complex therapeutic area.

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